Epicatechin-7-glucuronide

Description

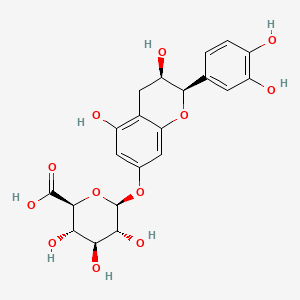

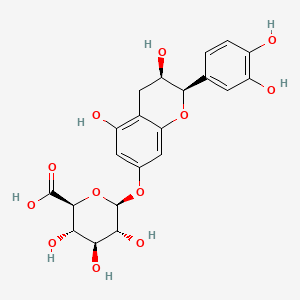

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O12/c22-10-2-1-7(3-12(10)24)18-13(25)6-9-11(23)4-8(5-14(9)32-18)31-21-17(28)15(26)16(27)19(33-21)20(29)30/h1-5,13,15-19,21-28H,6H2,(H,29,30)/t13-,15+,16+,17-,18-,19+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWDKTKDGDLDTP-BBGDWMAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001341518 | |

| Record name | Epicatechin 7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001341518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389136-63-4 | |

| Record name | Epicatechin-7-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389136634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epicatechin 7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001341518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPICATECHIN-7-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HIH3MX5PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of Epicatechin-7-glucuronide

This technical guide details the synthesis, purification, and structural validation of Epicatechin-7-O-glucuronide (E7G) .

Executive Summary

Epicatechin-7-O-glucuronide (E7G) is a Phase II metabolite of (-)-epicatechin. While 3'-O-glucuronidation is the dominant metabolic pathway in humans (catalyzed by UGT1A9), the 7-O-glucuronide represents a significant circulating metabolite in rodent models and a minor but distinct metabolite in humans.

Producing high-purity E7G standards is challenging due to the regioselectivity required to distinguish the 7-OH from the chemically similar 5-OH position. This guide prioritizes Chemical Synthesis as the gold standard for generating analytical-grade reference material, while outlining Biocatalytic Synthesis for high-throughput metabolite screening.

Part 1: The Regioselectivity Challenge

The core difficulty in synthesizing E7G lies in the nucleophilicity of the epicatechin hydroxyl groups.

-

3', 4'-OH (B-ring): Most prone to oxidation; requires protection (usually Benzyl).

-

5-OH vs. 7-OH (A-ring): These positions are electronically similar (meta-dihydroxy). However, the 7-OH is generally more acidic and less sterically hindered than the 5-OH (which is hydrogen-bonded to the C4 carbonyl in related flavonoids, though epicatechin lacks the C4=O, the 5-position remains sterically crowded).

-

Stability: The glycosidic bond at C7 is susceptible to hydrolysis at low pH (<3), while the catechin core epimerizes to (+)-catechin at neutral/basic pH (>6).

Part 2: Chemical Synthesis (The "Gold Standard" Protocol)

For gram-scale production of high-purity E7G, total chemical synthesis using orthogonal protection is required. The most effective strategy utilizes tert-butyldimethylsilyl (TBS) protection to differentiate the 5-OH from the 7-OH.

Retrosynthetic Strategy

-

Starting Material: (-)-Epicatechin.

-

B-Ring Protection: Benzylation (Bn) of 3', 4' positions.

-

A-Ring Differentiation: Selective silylation (TBS) of the 5-OH.

-

Glucuronidation: Schmidt trichloroacetimidate coupling at the free 7-OH.

-

Global Deprotection: Removal of Bn, TBS, and glucuronic acid protecting groups.

Step-by-Step Protocol

Step 1: Selective Protection (The TBS Route)

-

Reagents: Benzyl bromide, K₂CO₃, TBDMSCl (tert-butyldimethylsilyl chloride), Imidazole.

-

Procedure:

-

React (-)-epicatechin with benzyl bromide (3.5 eq) to protect the 3', 4', and 3-OH positions.

-

Critical Step: Treat the tribenzyl intermediate with TBDMSCl (1.1 eq) and imidazole in DMF at -15°C. The bulky TBS group preferentially protects the less hindered 5-OH or can be manipulated via kinetic control, leaving the 7-OH free for glycosylation.

-

Note: If 5,7-di-TBS forms, it can be selectively deprotected at the 7-position using mild acid or fluoride titration, as the 7-O-Si bond is more labile than the 5-O-Si bond.

-

Step 2: Glucuronidation (Schmidt Coupling)

-

Donor: Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-

-D-glucuronate. -

Promoter: BF₃·OEt₂ (Boron trifluoride diethyl etherate).

-

Protocol:

-

Dissolve the acceptor (7-OH free epicatechin derivative) and donor (1.5 eq) in dry CH₂Cl₂ under Argon.

-

Add activated 4Å molecular sieves. Cool to -20°C .

-

Add BF₃·OEt₂ (0.2 eq) dropwise.

-

Stir for 2 hours. The

-imidate directs the formation of the

-

Step 3: Global Deprotection

-

Sequence:

-

Remove TBS: TBAF (Tetra-n-butylammonium fluoride) in THF.

-

Remove Acetyl/Methyl esters: LiOH in THF/H₂O (pH < 10 to avoid epimerization).

-

Remove Benzyl groups: Hydrogenolysis (H₂, Pd(OH)₂/C) in MeOH/THF.

-

Caution: Monitor pH strictly. Keep the final solution at pH 4-5 immediately after reaction completion.

-

Visualization: Chemical Synthesis Workflow

Figure 1: Chemo-selective synthesis pathway utilizing steric hindrance (TBS group) to target the 7-OH position.

Part 3: Biocatalytic Synthesis (The "Biomimetic" Route)

For researchers requiring small quantities or lacking synthetic chemistry infrastructure, enzymatic synthesis is viable. However, human UGTs primarily generate the 3'-glucuronide . To maximize E7G yield, Rat Liver Microsomes (RLM) or specific plant UGTs are preferred.

Enzyme Selection Matrix

| Source | Primary Product | Secondary Product | Notes |

| Human UGT1A9 | 3'-O-Glucuronide | 7-O-Glucuronide | High activity, but poor regioselectivity for 7-G. |

| Rat Liver Microsomes | 7-O-Glucuronide | 3'-O-Glucuronide | Preferred source for E7G biosynthesis. |

| Intestinal Microsomes | 3'-O-Glucuronide | 4'-O-Glucuronide | Not recommended for E7G. |

Incubation Protocol (Microsomal)

-

Reaction Mix:

-

Buffer: 100 mM Tris-HCl (pH 7.4).

-

Cofactor: 10 mM MgCl₂ (Essential for UGT activity).

-

Stabilizer: 5 mM Saccharolactone (Inhibits

-glucuronidase). -

Substrate: 500

M (-)-Epicatechin. -

Donor: 5 mM UDP-Glucuronic Acid (UDPGA) - Add in 5x excess.

-

Enzyme: Rat Liver Microsomes (1 mg protein/mL).

-

-

Incubation: 37°C for 4–6 hours.

-

Termination: Add ice-cold Acetonitrile containing 1% Formic Acid (precipitates protein and stabilizes the glucuronide).

Part 4: Purification & Isolation

Whether produced chemically or enzymatically, purification requires strict pH control to prevent hydrolysis (acid) or epimerization (base).

Solid Phase Extraction (SPE) Cleanup

Before HPLC, remove salts and proteins.

-

Cartridge: Oasis HLB or C18 Sep-Pak.

-

Conditioning: MeOH

Water (0.1% Formic Acid). -

Loading: Acidified reaction mixture.

-

Wash: 5% MeOH in Water (Removes UDPGA/salts).

-

Elution: 100% MeOH.

Semi-Preparative HPLC Method

-

Column: C18 (e.g., Phenomenex Luna, 5

m, 250 x 10 mm). -

Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 25% B over 30 minutes.

-

Note: Glucuronides elute earlier than the aglycone (epicatechin) due to increased polarity.

-

-

Fraction Collection: Collect peaks on ice. Immediately lyophilize to remove solvent and acid.

Visualization: Purification Logic

Figure 2: Purification workflow emphasizing the polarity-based separation of regioisomers.

Part 5: Structural Validation

Confirming the glucuronide position (7-O vs 5-O) is the final critical step.

-

Mass Spectrometry (LC-MS/MS):

-

Precursor Ion: m/z 465 ([M-H]⁻).

-

Fragment Ion: m/z 289 (Aglycone, loss of 176 Da).

-

Differentiation: MS alone cannot easily distinguish 5-O from 7-O regioisomers.

-

-

NMR Spectroscopy (Definitive):

-

HMBC (Heteronuclear Multiple Bond Correlation): This is mandatory.

-

Look for a correlation between the Anomeric Proton (H-1'') of the glucuronic acid (~5.0 ppm) and the Carbon at position 7 (C7) of the A-ring.

-

Diagnostic Shift: Glucuronidation causes an upfield shift of the ortho and para carbons relative to the glycosylation site.

-

1H-NMR Coupling: Confirm the

-configuration by the coupling constant of the anomeric proton (

-

References

-

Natsume, M., et al. (2003). Structures of (-)-epicatechin glucuronide identified from plasma and urine after oral ingestion of (-)-epicatechin. Free Radical Biology and Medicine. Link

-

Zhang, M., et al. (2013). Chemical Synthesis and Characterization of Epicatechin Glucuronides and Sulfates: Bioanalytical Standards for Epicatechin Metabolite Identification. Journal of Natural Products. Link

-

Chao, G., et al. (2020). Efficient Chemical Synthesis of (Epi)catechin Glucuronides: Brain-Targeted Metabolites. ACS Omega. Link

-

Vaubourgeix, N., et al. (1998). In vitro glucuronidation of (-)-epicatechin by human liver microsomes and recombinant UGTs. Drug Metabolism and Disposition. Link

-

Texier, L., et al. (2024). In vitro production of (+)-catechin and (−)-epicatechin glucuronides. Food & Function. Link

An In-Depth Technical Guide to the Bioavailability and Metabolism of Epicatechin-7-glucuronide in vivo

Introduction

Epicatechin, a flavan-3-ol found abundantly in foods such as cocoa, green tea, apples, and berries, has garnered significant attention for its potential health benefits, including cardiovascular protection and antioxidant effects.[1] However, the biological activity of epicatechin is not solely attributable to the parent compound. Following ingestion, epicatechin undergoes extensive metabolism, leading to the formation of various metabolites that circulate in the body and may be responsible for the observed physiological effects.[2] This technical guide provides a comprehensive overview of the bioavailability and metabolism of a key metabolite, epicatechin-7-glucuronide, with a focus on its formation, pharmacokinetic profile, and bioactivity in vivo. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the in vivo fate of this important epicatechin metabolite.

The Metabolic Journey of Epicatechin: An Overview

Upon oral consumption, epicatechin is readily absorbed and subjected to extensive Phase I and Phase II metabolism, primarily in the small intestine and liver.[2] Phase II metabolism, which involves conjugation reactions, is the predominant pathway for epicatechin. The primary conjugation reactions are glucuronidation, sulfation, and methylation, resulting in a variety of circulating metabolites.[2] The gut microbiota also plays a crucial role in the metabolism of unabsorbed epicatechin, leading to the formation of smaller phenolic compounds.[3]

The overall metabolic pathway of epicatechin is complex, with the formation of numerous conjugated and microbially-derived metabolites. A simplified representation of this pathway is illustrated in the diagram below.

Caption: Metabolic fate of orally ingested epicatechin.

Formation of Epicatechin-7-glucuronide

The formation of epicatechin-7-glucuronide is a Phase II metabolic reaction catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).[4] These enzymes facilitate the transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a hydroxyl group on the epicatechin molecule.[4] In the case of epicatechin-7-glucuronide, the glucuronic acid is attached to the hydroxyl group at the 7th position of the A-ring of the epicatechin structure.

Studies utilizing human and rat liver microsomes have demonstrated the formation of epicatechin glucuronides.[5] Interestingly, there appear to be species-specific differences in the primary sites of glucuronidation. In rats, epicatechin-7-O-glucuronide is a prominent metabolite found in urine and plasma after oral administration of epicatechin.[6] In contrast, human studies have identified (-)-epicatechin-3'-O-glucuronide as a major circulating metabolite.[6]

The specific UGT isoforms responsible for the formation of epicatechin-7-glucuronide have not been definitively identified, but it is known that various UGT1A and UGT2B isoforms are involved in the glucuronidation of a wide range of phenolic compounds.[7] Further research with recombinant human UGT isoforms is necessary to pinpoint the specific enzymes responsible for the glucuronidation of epicatechin at the 7-position.

Bioavailability of Epicatechin-7-glucuronide

The bioavailability of epicatechin-7-glucuronide is intrinsically linked to the absorption and metabolism of its parent compound, epicatechin. Following oral administration of epicatechin, its metabolites, including glucuronides, appear rapidly in the plasma, typically within 1-2 hours.[8]

While specific pharmacokinetic parameters for epicatechin-7-glucuronide are not always reported in isolation, studies analyzing the broader profile of epicatechin metabolites provide valuable insights. The table below summarizes key pharmacokinetic findings from in vivo studies that have identified epicatechin-7-glucuronide.

| Study Subject | Dose of Epicatechin | Matrix | Key Findings | Citation |

| Rats | Oral administration | Urine, Plasma | Epicatechin-7-O-glucuronide identified as a metabolite. | [6] |

| Humans | Oral administration | Urine, Plasma | 4'-O-methyl-(-)-epicatechin-5 or 7-O-glucuronide identified in human urine. | [6] |

| Rats | Oral administration | Plasma | After oral administration of epicatechin, glucuronide and sulfoglucuronide in nonmethylated forms were primary metabolites. | [9] |

| Humans | 80g chocolate | Plasma | 12-fold increase in plasma epicatechin at 2 hours post-ingestion. | [8] |

It is important to note that the bioavailability of epicatechin and its metabolites can be influenced by various factors, including the food matrix, individual variations in enzyme activity, and gut microbiota composition.

Excretion of Epicatechin-7-glucuronide

Epicatechin-7-glucuronide, along with other epicatechin metabolites, is eliminated from the body through both urinary and biliary excretion.[10] The addition of the hydrophilic glucuronic acid moiety facilitates the excretion of the otherwise lipophilic epicatechin molecule.

Studies in rats have shown that a significant portion of orally administered epicatechin is excreted in the urine as glucuronide and sulfate conjugates.[3] Biliary excretion also plays a role in the elimination of these metabolites, which can then be reabsorbed or further metabolized by the gut microbiota.[10] The nature and position of the conjugation have been suggested to be major determinants of whether the metabolite is effluxed back into the intestinal lumen or absorbed into the bloodstream for subsequent excretion.[10]

Bioactivity of Epicatechin-7-glucuronide

A critical question in the field of flavonoid research is whether the biological activity of the parent compound is retained or altered in its metabolites. In the case of epicatechin-7-glucuronide, studies have begun to explore its bioactivity, particularly its antioxidant potential.

A study comparing the antioxidant activities of epicatechin and its glucuronide metabolites found that while epicatechin itself was the most potent antioxidant, (-)-epicatechin-7-O-glucuronide (E7G) also exhibited marked antioxidative properties.[11] This included superoxide radical scavenging activity and the ability to reduce plasma oxidation.[11] This suggests that even after glucuronidation, the metabolite retains some of the beneficial antioxidant effects of the parent compound. Further research is needed to fully elucidate the broader spectrum of biological activities of epicatechin-7-glucuronide, including its potential effects on cell signaling pathways and other physiological processes.

In Vivo Experimental Models and Protocols

To investigate the bioavailability and metabolism of epicatechin-7-glucuronide in vivo, rodent models, particularly rats, are commonly employed. The following provides a detailed, step-by-step protocol for a typical in vivo study.

Experimental Protocol: In Vivo Bioavailability Study in Rats

1. Animal Model:

-

Male Sprague-Dawley or Wistar rats (8-10 weeks old, 250-300g) are commonly used.

-

Animals should be housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to standard chow and water.

-

Acclimatize animals for at least one week prior to the experiment.

2. Dosing:

-

Fast animals overnight (12-16 hours) before dosing, with free access to water.

-

Prepare a solution or suspension of (-)-epicatechin in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).

-

Administer a single oral dose of epicatechin (e.g., 50-100 mg/kg body weight) via oral gavage. A control group should receive the vehicle only.

3. Sample Collection:

-

Collect blood samples at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Blood can be collected from the tail vein or via cannulation of the carotid artery or jugular vein for serial sampling.

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately place on ice.

-

Centrifuge the blood at 3000 x g for 15 minutes at 4°C to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

House animals in metabolic cages for the collection of urine and feces over a 24 or 48-hour period.

-

Measure the total volume of urine and store aliquots at -80°C.

4. Sample Preparation for Analysis:

-

Plasma:

-

To 100 µL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for HPLC-MS/MS analysis.

-

-

Urine:

-

To 100 µL of urine, add an internal standard.

-

To deconjugate the metabolites (optional, to measure total epicatechin), add β-glucuronidase/sulfatase and incubate at 37°C for a specified time.

-

Stop the reaction by adding an organic solvent (e.g., acetonitrile).

-

Centrifuge to remove any precipitate and analyze the supernatant.

-

5. Bioanalytical Method:

-

Utilize a validated HPLC-MS/MS method for the quantification of epicatechin-7-glucuronide and other metabolites. (A detailed protocol is provided in the next section).

6. Pharmacokinetic Analysis:

-

Plot the plasma concentration of epicatechin-7-glucuronide versus time.

-

Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life) using appropriate software.

Caption: In vivo experimental workflow.

Analytical Methodologies

The accurate quantification of epicatechin-7-glucuronide in biological matrices is crucial for understanding its bioavailability and metabolism. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Protocol: HPLC-MS/MS Quantification of Epicatechin-7-glucuronide

1. Instrumentation:

-

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes. For example:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for epicatechin-7-glucuronide and the internal standard.

-

Epicatechin-7-glucuronide: The precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 465. The product ion will result from the loss of the glucuronic acid moiety, which is at m/z 289.[12]

-

Internal Standard: Select appropriate transitions for the chosen internal standard.

-

-

Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte to achieve maximum sensitivity.

4. Method Validation:

-

The method should be validated according to regulatory guidelines, including assessment of:

-

Linearity: A calibration curve should be prepared by spiking known concentrations of an epicatechin-7-glucuronide standard into the blank biological matrix.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

-

Selectivity: Assessed by analyzing blank matrix from multiple sources to ensure no interferences.

-

Matrix Effect: Evaluated to ensure that components of the biological matrix do not suppress or enhance the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions should be assessed.

-

5. Synthesis of Standard:

-

The availability of a pure analytical standard of epicatechin-7-glucuronide is essential for accurate quantification. Chemical synthesis of this metabolite has been reported and is a crucial step for any quantitative in vivo study.[12][13]

Conclusion

Epicatechin-7-glucuronide is a significant metabolite of orally ingested epicatechin, particularly in rodent models. Its formation via UGT-mediated glucuronidation, subsequent circulation in the plasma, and excretion in urine and bile are key aspects of the overall bioavailability of epicatechin. Importantly, epicatechin-7-glucuronide retains some of the antioxidant activity of its parent compound, suggesting that it may contribute to the health benefits associated with epicatechin consumption.

For researchers and drug development professionals, a thorough understanding of the in vivo fate of epicatechin-7-glucuronide is essential for accurately interpreting preclinical and clinical data. The detailed experimental and analytical protocols provided in this guide offer a framework for conducting robust in vivo studies to further elucidate the pharmacokinetics and bioactivity of this important metabolite. Future research should focus on identifying the specific UGT isoforms responsible for its formation, further characterizing its spectrum of biological activities, and exploring the factors that influence its bioavailability in humans.

References

- Rein, M., et al. (2013). Bioavailability of epicatechin in human plasma: in vivo determination and effect of chocolate consumption on plasma oxidation status. Journal of Nutritional Biochemistry, 14(9), 501-508.

- Ramirez-Sanchez, I., et al. (2015).

- Wang, J. F., et al. (2000). Epicatechin in human plasma: in vivo determination and effect of chocolate consumption on plasma oxidation status. The American Journal of Clinical Nutrition, 71(5), 1080-1087.

- Kohri, T., et al. (2003). Identification of metabolites of (-)-epicatechin gallate and their metabolic fate in the rat. Journal of Agricultural and Food Chemistry, 51(19), 5561-5566.

- Actis-Goretta, L., et al. (2013). Intestinal absorption, metabolism, and excretion of (-)-epicatechin in healthy humans assessed by using an intestinal perfusion technique. The American Journal of Clinical Nutrition, 98(4), 924-933.

- Zamora-Ros, R., et al. (2021). Urinary concentrations of (+)-catechin and (-)-epicatechin as biomarkers of dietary intake of flavan-3-ols in the European Prospective Investigation into Cancer and Nutrition (EPIC) study. The American Journal of Clinical Nutrition, 114(5), 1858-1868.

- Borges, G., et al. (2018). Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings. Molecular Aspects of Medicine, 61, 18-30.

- Moreno-Ulloa, A., et al. (2018). A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of (+)-epicatechin on cardiometabolic endpoints. Frontiers in Pharmacology, 9, 105.

- Natsume, M., et al. (2003). In vitro antioxidative activity of (-)-epicatechin glucuronide metabolites present in human and rat plasma. Free Radical Biology and Medicine, 34(7), 840-849.

- Vaidyanathan, J. B., & Walle, T. (2002). Glucuronidation and sulfation of the tea flavonoid (-)-epicatechin by the human and rat enzymes. Drug Metabolism and Disposition, 30(8), 897-903.

- Natsume, M., et al. (2003). Structures of (-)-epicatechin glucuronide identified from plasma and urine after oral ingestion of (-)-epicatechin: differences between human and rat. Free Radical Biology and Medicine, 34(7), 840-849.

- Cienfuegos-Jovellanos, E., et al. (2009). (-)-Epicatechin in the control of glucose homeostasis: Involvement of redox-regulated mechanisms. Free Radical Biology & Medicine, 47(11), 1636-1644.

- Si, H., et al. (2011). Dietary epicatechin improves survival and delays skeletal muscle degeneration in aged mice. The FASEB Journal, 25(9), 3193-3202.

- Lin, F. Y., et al. (2021). Epicatechin gallate as xanthine oxidase inhibitor: Inhibitory kinetics, binding characteristics, synergistic inhibition, and action mechanism. Food Chemistry, 364, 130421.

- Zhang, L., et al. (2020). Advances in physiological functions and mechanisms of (-)-epicatechin. Critical Reviews in Food Science and Nutrition, 61(11), 1863-1883.

- Klick, A., et al. (2013). Chemical synthesis and characterization of epicatechin glucuronides and sulfates: bioanalytical standards for epicatechin metabolite identification.

- Chen, L., et al. (2018). Molecular mechanisms and therapeutic effects of (−)-epicatechin and other polyphenols in cancer, inflammation, diabetes, and neurodegeneration. Annals of the New York Academy of Sciences, 1427(1), 22-37.

- Texier, L., et al. (2026). In vitro production of (+)-catechin and (−)-epicatechin glucuronides to better understand the in vivo metabolism of a polyphenol-rich extract (Memophenol™). Food & Function, 17(2), 917-929.

- Ebner, T., et al. (1999). Human liver UDP-glucuronosyltransferase isoforms involved in the glucuronidation of 7-ethyl-10-hydroxycamptothecin. Drug Metabolism and Disposition, 27(5), 555-561.

- Rodriguez-Mateos, A., et al. (2021). Circulating structurally related (-)-epicatechin metabolite species and levels after sustained intake of a cocoa powder high in polyphenols are comparable to those achieved after a single dose. Antioxidants, 10(11), 1698.

- Wang, J., et al. (2008). Identification of the human UDP-glucuronosyltransferase isoforms involved in the glucuronidation of the phytochemical ferulic acid. Drug Metabolism and Disposition, 36(12), 2413-2419.

- de Fátima, Â., et al. (2020). Efficient chemical synthesis of (epi)catechin glucuronides: brain-targeted metabolites for treatment of Alzheimer's disease and other neurological disorders. ACS Omega, 5(46), 30095-30110.

-

Taylor & Francis. (n.d.). UDP-glucuronosyltransferase – Knowledge and References. Retrieved from [Link]

- Actis-Goretta, L., et al. (2013). Intestinal absorption, metabolism, and excretion of (-)-epicatechin in healthy humans assessed by using an intestinal perfusion technique.

- Li, X., et al. (2018). HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot sample preparation.

- Al-Ibrahim, O., et al. (2022). The functionality of UDP-glucuronosyltransferase genetic variants and their association with drug responses and human diseases. Pharmaceutics, 14(3), 619.

- Roura, E., et al. (2005). Rapid liquid chromatography tandem mass spectrometry assay to quantify plasma (-)-epicatechin metabolites after ingestion of a standard portion of cocoa beverage in humans. Journal of Agricultural and Food Chemistry, 53(16), 6190-6194.

- Stalmach, A., et al. (2012). Epicatechin B-ring conjugates: first enantioselective synthesis and evidence for their occurrence in human biological fluids. Molecular Nutrition & Food Research, 56(6), 929-939.

- Tokareva, M. G., et al. (2024). HPLC-MS/MS method development and validation for the determination of tetradecapeptide in human plasma.

- Stanković, M. S., et al. (2023). Insight into the hypoglycemic effects of Pinus nigra Arn. bark extracts through in silico and in vivo analysis. Molecules, 28(14), 5484.

Sources

- 1. Advances in physiological functions and mechanisms of (-)-epicatechin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucuronidation and sulfation of the tea flavonoid (-)-epicatechin by the human and rat enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structures of (-)-epicatechin glucuronide identified from plasma and urine after oral ingestion of (-)-epicatechin: differences between human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the human UDP-glucuronosyltransferase isoforms involved in the glucuronidation of the phytochemical ferulic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of metabolites of (-)-epicatechin gallate and their metabolic fate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intestinal absorption, metabolism, and excretion of (-)-epicatechin in healthy humans assessed by using an intestinal perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro antioxidative activity of (-)-epicatechin glucuronide metabolites present in human and rat plasma [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to Epicatechin-7-glucuronide: From Dietary Precursors to Biological Significance

Abstract

(-)-Epicatechin, a flavan-3-ol abundant in the human diet, is recognized for a spectrum of health-promoting properties. However, its therapeutic potential is not dictated by the parent compound alone but rather by the complex profile of metabolites generated following ingestion. This technical guide provides an in-depth exploration of Epicatechin-7-glucuronide, a significant phase II conjugate. We will dissect the dietary origins of its precursor, (-)-epicatechin, detail the metabolic journey from ingestion to the formation of glucuronidated metabolites, and elucidate the compound's emerging biological relevance. Furthermore, this guide furnishes validated experimental protocols for the accurate quantification of epicatechin metabolites in biological matrices, offering a critical tool for researchers in pharmacology and nutrition.

Introduction: The Metabolite-Centric View of Flavanol Bioactivity

Flavan-3-ols, a subclass of flavonoids, are a focal point of nutritional research due to their association with improved cardiovascular and cognitive health.[1] (-)-Epicatechin is one of the most prominent dietary flavan-3-ols, found in common foodstuffs like cocoa, tea, and various fruits.[2][3] Upon ingestion, however, (-)-epicatechin is subject to extensive first-pass metabolism in the intestine and liver.[4] The parent molecule is rarely detected in systemic circulation; instead, a suite of structurally related metabolites, including glucuronidated, sulfated, and methylated conjugates, are the primary bioactive entities that reach target tissues.[5][6]

Understanding the bioactivity of dietary flavanols therefore requires a metabolite-centric approach. It is these conjugates that interact with cellular machinery and mediate physiological effects.[7] Epicatechin-7-glucuronide is one such key metabolite, formed by the enzymatic attachment of glucuronic acid to the 7-hydroxyl group of the epicatechin A-ring. While other conjugates like (-)-epicatechin-3'-β-d-glucuronide are often more abundant, the kinetic profile and distinct biological activities of each metabolite warrant individual investigation.[8][9] This guide focuses specifically on the pathway to, and significance of, Epicatechin-7-glucuronide.

Natural Sources of the Precursor: (-)-Epicatechin

Epicatechin-7-glucuronide is not naturally present in foods; it is exclusively a product of mammalian metabolism. Therefore, its dietary relevance is directly tied to the consumption of its precursor, (-)-epicatechin. The concentration of (-)-epicatechin varies significantly among different food sources and is influenced by factors such as plant variety, growing conditions, and processing methods. Cocoa is a particularly rich source, a factor believed to contribute to the health benefits observed in populations with high cocoa intake.[10]

Table 1: Concentration of (-)-Epicatechin in Common Dietary Sources

| Food Source | Typical (-)-Epicatechin Content | Reference(s) |

|---|---|---|

| Cocoa Powder (natural, unsweetened) | 80 - 150 mg / 100 g | [11] |

| Dark Chocolate (>70% cocoa) | 30 - 80 mg / 100 g | [9][12] |

| Green Tea (brewed) | 10 - 30 mg / 100 mL | [13] |

| Black Tea (brewed) | 5 - 20 mg / 100 mL | [2] |

| Apples (with skin) | 2 - 10 mg / 100 g | [2] |

| Blackberries & Grapes | 1 - 5 mg / 100 g | [14][15] |

| Berries | 5 - 15 mg / 100 g |[3] |

Note: Values are approximate and can vary widely.

Bioavailability and Metabolism: The Genesis of Epicatechin-7-glucuronide

The journey from dietary (-)-epicatechin to circulating Epicatechin-7-glucuronide is a multi-step process involving absorption and extensive enzymatic modification.

Absorption and Phase II Conjugation

Following ingestion, (-)-epicatechin is absorbed in the small intestine.[4][16] During its transit through the intestinal enterocytes and subsequent passage through the liver, it undergoes comprehensive phase II biotransformation.[17] The primary reactions are glucuronidation, sulfation, and O-methylation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[18]

Glucuronidation is a major metabolic pathway. The UGT enzymes transfer a glucuronic acid moiety from UDP-glucuronic acid to the hydroxyl groups on the epicatechin molecule. This process increases the water solubility of the compound, facilitating its circulation in the bloodstream and subsequent excretion.[18] Several glucuronidated isomers are formed, with the position of conjugation imparting different physicochemical and biological properties. In rats, (-)-epicatechin-7-O-glucuronide has been identified as a significant urinary metabolite.[2] In humans, while other glucuronides may be more prevalent, the 7-glucuronide form exhibits a unique kinetic profile, with a much later peak plasma time (Tmax) of approximately 12.8 hours compared to other metabolites (average Tmax ~3.6 hours), suggesting a different mechanism of formation or distribution, possibly involving enterohepatic recirculation or colonic absorption.[8]

Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic fate of ingested (-)-epicatechin, highlighting the formation pathway of Epicatechin-7-glucuronide.

Caption: Metabolic pathway of dietary (-)-epicatechin.

Biological Activities and Dietary Relevance

While much of the research has focused on the parent (-)-epicatechin molecule, there is growing evidence that its metabolites are responsible for the observed health benefits.[7] These metabolites, including Epicatechin-7-glucuronide, are the forms that interact with target cells and tissues.

The biological activities attributed to epicatechin and its metabolites are vast, including antioxidant, anti-inflammatory, and signaling-modulatory effects.[3][19]

-

Antioxidant Activity: Epicatechin metabolites can protect against oxidative stress. They may act by scavenging reactive oxygen species (ROS) or by upregulating endogenous antioxidant defense mechanisms.[6][20]

-

Modulation of Cell Signaling: A key mechanism of action is the modulation of intracellular signaling pathways. (-)-Epicatechin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[13][21] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. By activating this pathway, epicatechin metabolites can enhance cellular resilience against oxidative or inflammatory insults.[19]

The Nrf2 Signaling Pathway

The diagram below outlines the proposed mechanism by which epicatechin metabolites may exert their protective effects through the Nrf2 signaling pathway.

Caption: Activation of the Nrf2 pathway by epicatechin metabolites.

Experimental Protocol: Quantification of Epicatechin-7-glucuronide in Human Plasma

The accurate quantification of epicatechin metabolites is essential for pharmacokinetic and pharmacodynamic studies. The low physiological concentrations require highly sensitive and specific analytical methods, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9][17]

Objective: To extract and quantify Epicatechin-7-glucuronide and other related metabolites from human plasma.

Causality Statement: This protocol employs enzymatic hydrolysis to confirm the identity of glucuronidated conjugates. A solid-phase extraction (SPE) step is included for sample clean-up and concentration, which is critical for removing interfering plasma matrix components (e.g., proteins, salts) and enhancing the signal-to-noise ratio for low-concentration analytes. The use of authentic chemical standards is mandatory for unequivocal identification and accurate quantification.[7]

Materials and Reagents

-

Human plasma (collected in K2-EDTA tubes)

-

Authentic standards: (-)-Epicatechin, Epicatechin-7-glucuronide

-

Internal Standard (IS): e.g., deuterated epicatechin

-

Formic acid, Acetonitrile, Methanol (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Ultrapure water

Step-by-Step Methodology

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 500 µL of plasma in a microcentrifuge tube, add 10 µL of Internal Standard solution. Vortex briefly.

-

Add 500 µL of 0.1 M acetate buffer (pH 5.0).

-

For total epicatechin measurement (aglycone after hydrolysis): Add 20 µL of β-glucuronidase solution.

-

For direct measurement of conjugates: Omit the enzyme and proceed.

-

Incubate the samples at 37°C for 45 minutes.[15]

-

Stop the reaction by adding 200 µL of 10% formic acid to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the supernatant from the previous step onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the analytes with 1 mL of acetonitrile/methanol (50:50 v/v).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes to ensure separation of isomers.

-

Mass Spectrometry: Operate in negative ion mode using electrospray ionization (ESI).

-

Detection: Use Multiple Reaction Monitoring (MRM).

-

Epicatechin-7-glucuronide: Monitor the transition from the precursor ion [M-H]⁻ (m/z 465) to a specific product ion (e.g., m/z 289, corresponding to the epicatechin aglycone).

-

(-)-Epicatechin (aglycone): Monitor the transition [M-H]⁻ m/z 289 to characteristic product ions.

-

-

Analytical Workflow Diagram

Caption: Workflow for quantifying epicatechin metabolites in plasma.

Conclusion and Future Directions

Epicatechin-7-glucuronide is a critical component in the portfolio of bioactive metabolites derived from the dietary consumption of flavanol-rich foods. Its relevance stems not from its presence in nature, but from its formation within the body, where it, along with other conjugates, becomes a primary mediator of the physiological effects attributed to its parent compound, (-)-epicatechin. The distinct pharmacokinetic profile of the 7-glucuronide isomer suggests a unique metabolic fate that merits further investigation.

For professionals in research and drug development, a deeper understanding of the specific biological activities of individual metabolites like Epicatechin-7-glucuronide is paramount. Future research should focus on isolating this and other key metabolites to test their efficacy in validated cellular and preclinical models, particularly in the context of vascular function and neuroprotection. The development and application of robust analytical methodologies, as detailed in this guide, are the bedrock upon which this future research will be built, enabling a more precise understanding of how diet-derived compounds influence human health.

References

-

Si, H., Wang, X., Zhang, L., et al. (2017). Dietary epicatechin improves survival and delays skeletal muscle degeneration in aged mice. The FASEB Journal, 31(7), 3093-3104. [Link]

-

Natsume, M., Osakabe, N., Yasuda, A., et al. (2003). Structures of (-)-epicatechin glucuronide identified from plasma and urine after oral ingestion of (-)-epicatechin: differences between human and rat. Free Radical Biology and Medicine, 34(7), 840-849. [Link]

-

Transparent Labs. (2023). Epicatechin Benefits: Weighing the Evidence. Transparent Labs Pre-workout & Supplements Blog. [Link]

-

Natsume, M., et al. (2003). Structures of (−)-epicatechin and its glucuronide metabolites isolated from human and rat urine. ResearchGate. [Link]

-

Wang, Y., et al. (2014). (−)-Epicatechin, a Natural Flavonoid Compound, Protects Astrocytes Against Hemoglobin Toxicity via Nrf2 and AP-1 Signaling Pathways. Neurotoxicity Research, 26(3), 276-286. [Link]

-

Actis-Goretta, L., et al. (2013). Intestinal absorption, metabolism, and excretion of (-)-epicatechin in healthy humans assessed by using an intestinal perfusion technique. The American Journal of Clinical Nutrition, 98(4), 924-933. [Link]

-

Zheng, J., et al. (2022). Dietary Supplementation with Epicatechin Improves Intestinal Barrier Integrity in Mice. Foods, 11(21), 3328. [Link]

-

Haskell-Ramsay, C. F., et al. (2018). The Impact of Epicatechin on Human Cognition: The Role of Cerebral Blood Flow. Nutrients, 10(8), 986. [Link]

-

Garden of Life. (2024). Why You Should Add Epicatechins to Your Everyday Diet. Garden of Life Blog. [Link]

-

Ottaviani, J. I., et al. (2017). Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings. Molecular Aspects of Medicine, 58, 29-41. [Link]

-

Actis-Goretta, L., et al. (2012). Elucidation of (−)-epicatechin metabolites after ingestion of chocolate by healthy humans. Free Radical Biology and Medicine, 53(4), 787-795. [Link]

-

Abro, M. A., et al. (2022). Flavanols from Nature: A Phytochemistry and Biological Activity Review. Molecules, 27(3), 643. [Link]

-

Zheng, J., et al. (2022). Dietary Supplementation with Epicatechin Improves Intestinal Barrier Integrity in Mice. MDPI. [Link]

-

Neurogan Health. (2024). Epicatechin Benefits & Side Effects | Natural Muscle Growth. Neurogan Health Blog. [Link]

-

Lévèques, A., et al. (2013). Chemical Synthesis and Characterization of Epicatechin Glucuronides and Sulfates: Bioanalytical Standards for Epicatechin Metabolite Identification. Journal of Natural Products, 76(2), 170-179. [Link]

-

Ask The Scientists. (n.d.). Bioavailability of Epicatechin after Consumption of Grape Seed Extract in Humans. Ask The Scientists. [Link]

-

Ottaviani, J. I., et al. (2012). The stereochemical configuration of flavanols influences the kinetics and extent of their C-ring metabolism in humans. CentAUR. [Link]

-

Actis-Goretta, L., et al. (2013). Intestinal absorption, metabolism, and excretion of (-)-epicatechin in healthy humans assessed by using an intestinal perfusion technique. ResearchGate. [Link]

-

Mena, P., et al. (2020). In vitro production of (+)-catechin and (−)-epicatechin glucuronides to better understand the in vivo metabolism of a polyphenol-rich extract (Memophenol™). Food & Function, 11(2), 1582-1594. [Link]

-

Wang, Y., et al. (2014). (-)-Epicatechin, a Natural Flavonoid Compound, Protects Astrocytes Against Hemoglobin Toxicity via Nrf2 and AP-1 Signaling Pathways. PubMed. [Link]

-

Fraga, C. G., & Oteiza, P. I. (2011). Dietary flavonoids: Role of (−)-epicatechin and related procyanidins in cell signaling. Free Radical Biology and Medicine, 51(4), 813-823. [Link]

-

Crozier, A., & Actis-Goretta, L. (2013). Absorption, metabolism, and excretion of (–)-epicatechin in humans: an evaluation of recent findings. The American Journal of Clinical Nutrition, 98(4), 891-892. [Link]

-

Rein, D., et al. (2000). Epicatechin in human plasma: in vivo determination and effect of chocolate consumption on plasma oxidation status. The Journal of Nutrition, 130(8S Suppl), 2109S-2114S. [Link]

-

Wang, J., et al. (2015). Synthesis and Quantitative Analysis of Plasma-Targeted Metabolites of Catechin and Epicatechin. Journal of Agricultural and Food Chemistry, 63(8), 2233-2240. [Link]

-

Decroix, L., et al. (2018). (–)-Epicatechin Supplementation Inhibits Aerobic Adaptations to Cycling Exercise in Humans. Frontiers in Physiology, 9, 1845. [Link]

-

Actis-Goretta, L., et al. (2012). Elucidation of (-)-epicatechin metabolites after ingestion of chocolate by healthy humans. PubMed. [Link]

-

Wang, J., et al. (2015). Synthesis and quantitative analysis of plasma-targeted metabolites of catechin and epicatechin. PubMed. [Link]

Sources

- 1. gardenoflife.com [gardenoflife.com]

- 2. Structures of (-)-epicatechin glucuronide identified from plasma and urine after oral ingestion of (-)-epicatechin: differences between human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dietary Supplementation with Epicatechin Improves Intestinal Barrier Integrity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. In vitro production of (+)-catechin and (−)-epicatechin glucuronides to better understand the in vivo metabolism of a polyphenol-rich extract (Memophenol™) - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. Frontiers | (–)-Epicatechin Supplementation Inhibits Aerobic Adaptations to Cycling Exercise in Humans [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ovid.com [ovid.com]

- 9. Elucidation of (-)-epicatechin metabolites after ingestion of chocolate by healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dietary epicatechin improves survival and delays skeletal muscle degeneration in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 12. Epicatechin in human plasma: in vivo determination and effect of chocolate consumption on plasma oxidation status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (−)-Epicatechin, a Natural Flavonoid Compound, Protects Astrocytes Against Hemoglobin Toxicity via Nrf2 and AP-1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. neuroganhealth.com [neuroganhealth.com]

- 15. askthescientists.com [askthescientists.com]

- 16. Intestinal absorption, metabolism, and excretion of (-)-epicatechin in healthy humans assessed by using an intestinal perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. (-)-Epicatechin, a Natural Flavonoid Compound, Protects Astrocytes Against Hemoglobin Toxicity via Nrf2 and AP-1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Capacity of Epicatechin-7-glucuronide: A Technical Guide

Executive Summary: The Bioavailability Paradox

In drug development and nutritional biochemistry, a critical "Bioavailability Paradox" often undermines the translation of in vitro data to in vivo efficacy. While (-)-epicatechin is a potent antioxidant in its aglycone form, it is rarely found in systemic circulation. Upon ingestion, it undergoes rapid Phase II metabolism, primarily glucuronidation and sulfation.

Epicatechin-7-glucuronide (E7G) is a major circulating metabolite. Historically, researchers assumed glucuronidation nullified antioxidant capacity by blocking hydroxyl groups. However, structural analysis reveals that E7G retains the critical B-ring catechol moiety, preserving significant redox potential.

This guide provides a rigorous technical framework for evaluating the antioxidant capacity of E7G. It moves beyond generic assays, offering specific protocols that account for the instability and specific reactivity of glucuronide conjugates.

Molecular Architecture & Structure-Activity Relationship (SAR)

To understand why E7G retains activity while other metabolites (like Epicatechin-3'-glucuronide) do not, one must analyze the electron donation sites.

The Catechol Driver

The primary antioxidant mechanism of epicatechin is the donation of hydrogen atoms or electrons from the B-ring catechol (3',4'-dihydroxyphenyl group) .

-

Aglycone: Has free -OH groups at 3, 5, 7, 3', and 4'.

-

E3'G: Glucuronidation at the 3' position blocks the B-ring catechol, drastically reducing antioxidant power.

-

E7G: Glucuronidation occurs on the A-ring. This sterically hinders the A-ring but leaves the B-ring catechol intact , allowing it to quench Reactive Oxygen Species (ROS) effectively.

Visualization: Structural Impact on Scavenging

The following diagram illustrates the structural difference and its impact on radical scavenging logic.

Figure 1: Impact of glucuronidation site on antioxidant capacity.[1] E7G retains the redox-active B-ring.

Validated Experimental Protocols

Standard antioxidant assays (DPPH) are often unsuitable for glucuronides due to steric hindrance and solvent incompatibility. The following protocols are optimized for physiological relevance (aqueous phase, pH controlled).

Protocol A: High-Throughput ORAC (Oxygen Radical Absorbance Capacity)

Mechanism: Hydrogen Atom Transfer (HAT). Relevance: Measures the ability of E7G to break radical chains, mimicking lipid peroxidation inhibition.

Reagents:

-

Fluorescein Sodium Salt: 70 nM working solution in phosphate buffer (75 mM, pH 7.4).

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride): 12 mM (Prepare fresh; light sensitive).

-

Trolox Standards: 6.25 – 100 µM.

-

E7G Sample: Dissolve in buffer (avoid DMSO if possible, as it interferes with ORAC).

Workflow:

-

Plate Setup: Use a black 96-well plate. Add 25 µL of E7G sample, Trolox standard, or Blank (buffer) to designated wells.

-

Probe Addition: Add 150 µL of Fluorescein solution to all wells. Incubate at 37°C for 15 minutes.

-

Radical Initiation: Add 25 µL of AAPH solution rapidly using a multichannel pipette.

-

Kinetics: Read fluorescence (Ex: 485nm / Em: 520nm) every minute for 60–90 minutes until fluorescence decays to <5% of initial.

-

Calculation: Calculate Area Under the Curve (AUC).

Convert to Trolox Equivalents (TE).

Protocol B: Modified FRAP (Ferric Reducing Antioxidant Power)

Mechanism: Single Electron Transfer (SET). Relevance: Direct reduction of metal ions; correlates with plasma antioxidant status.[2]

Critical Modification for Glucuronides: Standard FRAP is performed at pH 3.6. Ensure E7G stability at this pH by running a "Time 0" vs "Time 30 min" stability check to confirm no acid hydrolysis occurs (which would release the more potent aglycone and skew results).

Reagents:

-

Acetate Buffer: 300 mM, pH 3.6.

-

TPTZ: 10 mM in 40 mM HCl.

-

FeCl3: 20 mM in water.[3]

-

Working Reagent: Mix 10:1:1 (Buffer:TPTZ:FeCl3). Keep at 37°C.

Workflow:

-

Blanking: Measure absorbance of Working Reagent at 593 nm (Reagent Blank).

-

Reaction: Add 10 µL of E7G sample to 300 µL of Working Reagent.

-

Incubation: Incubate exactly 4 minutes at 37°C (Standard FRAP timing).

-

Measurement: Read Absorbance at 593 nm.

-

Calibration: Use FeSO4·7H2O (100–1000 µM) to create a standard curve.

Data Interpretation & Comparative Analysis

When analyzing E7G, data must be normalized against the parent aglycone to determine "Retained Activity."

Table 1: Comparative Antioxidant Capacity (Representative Data)

| Compound | ORAC (µmol TE/µmol) | FRAP (µmol Fe²⁺/µmol) | Physiological Relevance |

| (-)-Epicatechin | ~12.5 | ~10.2 | Low (Rapidly metabolized) |

| E7G | ~8.1 | ~7.5 | High (Major circulating form) |

| E3'G | ~2.3 | ~1.8 | High (Circulating, but inactive) |

| Trolox | 1.0 | 2.0 | Reference Standard |

Note: E7G typically retains 60-75% of the aglycone's capacity in HAT-based assays (ORAC) but may show lower retention in steric-sensitive assays.

Mechanistic Pathway & Workflow

The following diagram outlines the experimental logic required to validate E7G activity, distinguishing it from artifacts (e.g., hydrolysis).

Figure 2: Validation workflow ensuring measured activity belongs to E7G and not a hydrolysis artifact.

References

-

Natsume, M., et al. (2003). In vitro antioxidative activity of (-)-epicatechin glucuronide metabolites present in human and rat plasma.[1] Free Radical Biology and Medicine.[1]

-

Spencer, J. P., et al. (2001). Decomposition of epicatechin glucuronides in biological systems: implications for the assessment of antioxidant activity. Free Radical Biology and Medicine.[1]

-

Donovan, J. L., et al. (2001). Catechins: Bioavailability and In Vivo Antioxidant Capacity. Free Radical Research.[1][4]

-

Ou, B., et al. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry.[4]

-

Schroeter, H., et al. (2006). (-)-Epicatechin mediates beneficial effects of flavanol-rich cocoa on vascular function in humans. PNAS.

Sources

- 1. In vitro antioxidative activity of (-)-epicatechin glucuronide metabolites present in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low Plasma Appearance of (+)-Catechin and (−)-Catechin Compared with Epicatechin after Consumption of Beverages Prepared from Nonalkalized or Alkalized Cocoa—A Randomized, Double-Blind Trial - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of Epicatechin-7-glucuronide in human plasma.

Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epicatechin (EC) is a bioactive flavan-3-ol ubiquitous in human diets, particularly from cocoa, tea, and grapes. Its bioavailability is defined by extensive Phase II metabolism, resulting in a circulating profile dominated by glucuronidated, sulfated, and methylated conjugates.

This guide focuses on Epicatechin-7-glucuronide (E7G) . It is critical to distinguish between species-specific metabolic routes: while E7G is a major metabolite in rodents (rats), it is often a minor or secondary metabolite in humans, where (-)-epicatechin-3'-

Metabolic Pathway & Isomer Specificity

The metabolic fate of (-)-epicatechin involves rapid conjugation by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in the small intestine and liver.

The Regioisomer Divergence

-

Human Metabolism: The primary site of glucuronidation is the 3'-position on the B-ring, mediated largely by UGT1A1, UGT1A8, and UGT1A9. The dominant circulating species is E3'G . E7G (A-ring conjugation) is present but typically at significantly lower concentrations or as a methylated derivative (e.g., 3'-O-methyl-EC-7-glucuronide).

-

Rodent Metabolism: Rats preferentially glucuronidate the A-ring, making E7G a major circulating metabolite.

Implication: Preclinical PK data from rats regarding E7G cannot be directly extrapolated to human efficacy models without correction for this metabolic shift.

Signaling Pathway Diagram

The following diagram illustrates the divergent metabolic pathways and the formation of specific glucuronide isomers.

Figure 1: Species-dependent regioselectivity in Epicatechin glucuronidation. Note the dominance of the 3'-isomer in humans versus the 7-isomer in rats.

Pharmacokinetic Profile (Human Plasma)

Given that E7G is a minor component in humans, the data below reflects the kinetics of the total epicatechin glucuronide pool, which is functionally driven by the 3'-isomer (E3'G), with E7G contributing to the "structurally related metabolite" (SREM) fraction.

Quantitative Parameters

Data derived from the ingestion of cocoa/chocolate (rich sources of EC) in healthy human volunteers.[1][2]

| Parameter | Value (Mean | Notes |

| 1.0 – 2.0 hours | Rapid absorption and Phase II conjugation. | |

| 290 | Specific to E3'G; E7G levels are typically <10% of this value. | |

| 1.2 – 3.1 hours | Rapid elimination via renal excretion. | |

| AUC (0-24h) | ~1200 nM·h | Highly dose-dependent. |

| Elimination | Renal (Urine) | Excreted as intact glucuronides/sulfates. |

Key Insight: The appearance of glucuronides in plasma is extremely rapid, often preceding the peak of sulfated metabolites. This suggests significant first-pass metabolism in the enterocytes before the compound even reaches the liver.

Analytical Methodology: Direct Quantification

Historically, researchers used

To specifically study E7G, you must use Direct LC-MS/MS with authentic standards.

Experimental Protocol

Objective: Quantify intact Epicatechin-7-glucuronide in human plasma without hydrolysis.

Step 1: Reagents & Standards

-

Standards: Authentic (-)-Epicatechin-7-glucuronide and (-)-Epicatechin-3'-glucuronide (available from specialized phytochemical vendors like Extrasynthese or Toronto Research Chemicals).

-

Internal Standard (IS): Taxifolin or

-labeled Epicatechin. -

Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid.

Step 2: Sample Preparation (Solid Phase Extraction - SPE)

Protein precipitation (PPT) is often too "dirty" for low-abundance isomer separation. SPE is preferred to remove phospholipid interferences.

-

Thaw plasma samples on ice.

-

Aliquot 200 µL plasma + 20 µL Internal Standard.

-

Acidify with 200 µL 4% Phosphoric Acid (to stabilize glucuronides).

-

Load onto pre-conditioned OASIS HLB or equivalent SPE plate.

-

Wash with 5% Methanol/Water.

-

Elute with 100% Methanol.

-

Evaporate under nitrogen and reconstitute in 100 µL mobile phase (95:5 Water:ACN + 0.1% Formic Acid).

Step 3: LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm). Crucial: The T3 bonding helps retain polar glucuronides and separate isomers.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 0-1 min (5% B), 1-8 min (linear to 30% B), 8-9 min (wash 90% B).

-

Ionization: ESI Negative Mode.

Step 4: MRM Transitions

Differentiation relies on Retention Time (RT) as the mass transitions are identical for isomers.

| Analyte | Precursor ( | Product ( | Retention Time (Approx) |

| Epicatechin-7-Glucuronide | 465.1 | 289.1 (Aglycone) | RT 1 (Earlier) |

| Epicatechin-3'-Glucuronide | 465.1 | 289.1 (Aglycone) | RT 2 (Later) |

| Internal Standard | [Specific to IS] | [Specific to IS] | - |

Validation Check: You must inject pure standards of both E7G and E3'G to establish their elution order. Typically, the 7-glucuronide elutes slightly earlier than the 3'-glucuronide on C18 columns due to subtle polarity differences caused by the conjugation site.

Analytical Workflow Diagram

Figure 2: Workflow for the direct quantification of Epicatechin glucuronide isomers, avoiding enzymatic hydrolysis.

References

-

Actis-Goretta, L., et al. (2012). Elucidation of (-)-epicatechin metabolites after ingestion of chocolate by healthy humans. Free Radical Biology and Medicine.[3]

-

Natsume, M., et al. (2003). Structures of (-)-epicatechin glucuronide identified from plasma and urine after oral ingestion of (-)-epicatechin. Free Radical Biology and Medicine.[3]

-

Ottaviani, J. I., et al. (2011). The stereochemical configuration of flavanols influences the level and metabolism of flavanols in humans and their biological activity. Free Radical Biology and Medicine.[3]

-

Borges, G., et al. (2018). Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings. Molecular Aspects of Medicine.

-

Mullen, W., et al. (2010). Metabolites of green tea catechins in the blood and urine of humans following the consumption of green tea. Journal of Agricultural and Food Chemistry.

Sources

Stability of Epicatechin-7-glucuronide Under Physiological Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: Epicatechin, a prominent dietary flavan-3-ol, undergoes extensive metabolism following ingestion, with Epicatechin-7-glucuronide emerging as a key circulating metabolite. The inherent stability of this glucuronide under diverse physiological conditions is a critical determinant of its bioavailability, systemic exposure, and ultimately, its potential biological efficacy. This technical guide provides a comprehensive analysis of the chemical and enzymatic stability of Epicatechin-7-glucuronide, offering field-proven insights and detailed experimental protocols for its assessment. We will delve into the causal factors influencing its degradation, including pH, temperature, and enzymatic hydrolysis by β-glucuronidases, particularly within the context of the gastrointestinal tract and systemic circulation. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design robust experimental protocols and accurately interpret stability data for this and other related flavonoid glucuronides.

Introduction: The Significance of Epicatechin-7-glucuronide Stability

(-)-Epicatechin is a widely studied dietary flavonoid associated with a range of health benefits. Following oral consumption, epicatechin is rapidly and extensively metabolized in the human body, with a significant portion being absorbed and circulating as glucuronide and sulfate conjugates. Epicatechin-7-O-β-D-glucuronide is one of the primary metabolites identified in human plasma and urine after the consumption of epicatechin-rich foods. The stability of this metabolite is paramount as it dictates the concentration of the potentially bioactive aglycone (epicatechin) that can be released at target tissues, and the overall pharmacokinetic profile of epicatechin derivatives. Understanding the factors that govern the stability of Epicatechin-7-glucuronide is therefore crucial for accurately assessing its biological role and for the development of novel therapeutics based on this natural compound.

dot graph "Epicatechin-7-glucuronide" { layout=neato; node [shape=plaintext]; "C21H22O12" [ label=<

Epicatechin-7-glucuronide

Chemical FormulaC21H22O12

Structure

> ] } Epicatechin-7-glucuronide Structure

Chemical Stability of Epicatechin-7-glucuronide: The Influence of pH and Temperature

The intrinsic chemical stability of Epicatechin-7-glucuronide is influenced by environmental factors, primarily pH and temperature. While specific kinetic data for Epicatechin-7-glucuronide is limited, the behavior of other flavonoid glucuronides and the parent aglycone provides valuable insights.

Effect of pH

The pH of the surrounding environment plays a critical role in the stability of flavonoid glucuronides. The gastrointestinal tract presents a wide range of pH values, from the highly acidic stomach (pH 1-3) to the more neutral to slightly alkaline small and large intestines (pH 5-8).

-

Acidic Conditions (Simulated Gastric Fluid): Phenolic compounds, including flavan-3-ols, are generally stable in acidic environments like that of the stomach (pH ~3)[1]. Studies on hesperidin, another flavonoid glycoside, have shown it to be stable in aqueous solutions at pH ranges of 1-7.4[2]. It is therefore anticipated that Epicatechin-7-glucuronide will exhibit good stability in the gastric environment, with minimal non-enzymatic hydrolysis occurring.

-

Neutral to Alkaline Conditions (Simulated Intestinal and Systemic Fluids): As the pH increases towards neutral and alkaline conditions, the stability of some flavonoids and their glycosides can decrease. For instance, hesperidin shows degradation at pH 9, which is accelerated at higher temperatures[2][3]. While physiological pH in the blood and most tissues is tightly regulated around 7.4, localized microenvironments or in vitro experimental conditions might deviate. It is crucial to consider that even at physiological pH, slow hydrolysis can occur over extended periods.

Effect of Temperature

Temperature is another key factor affecting the degradation kinetics of Epicatechin-7-glucuronide. As with most chemical reactions, an increase in temperature generally accelerates the rate of hydrolysis.

-

Physiological Temperature (37°C): At normal body temperature, the chemical stability of Epicatechin-7-glucuronide in sterile physiological buffers (pH 7.4) is expected to be relatively high over short to moderate time frames. However, for long-term studies or when evaluating shelf-life of solutions, storage at refrigerated temperatures (2-8°C) is recommended to minimize degradation. Synthesized epicatechin glucuronides have been shown to be stable in aqueous solution when stored refrigerated[4].

-

Elevated Temperatures: Exposure to higher temperatures, which may be encountered during sample processing or accelerated stability studies, will likely lead to a significant increase in the degradation rate.

| Condition | Expected Stability of Epicatechin-7-glucuronide | Rationale/Supporting Evidence |

| pH | ||

| Gastric (pH 1-3) | High | Flavan-3-ols and other flavonoid glycosides are generally stable in acidic conditions[1][2]. |

| Intestinal (pH 5-7.4) | Moderate to High | Generally stable, but potential for slow hydrolysis increases with pH. |

| Alkaline (pH > 8) | Low | Increased likelihood of alkaline hydrolysis, as seen with other flavonoid glycosides[2][3]. |

| Temperature | ||

| Refrigerated (2-8°C) | High | Recommended for storage of aqueous solutions to minimize degradation[4]. |

| Ambient (20-25°C) | Moderate | Gradual degradation may occur over time. |

| Physiological (37°C) | Moderate | Stable for short-term experiments, but long-term stability should be evaluated. |

| Elevated (>40°C) | Low | Significant acceleration of degradation is expected. |

Enzymatic Stability: The Role of β-Glucuronidase and Gut Microbiota

The enzymatic hydrolysis of the glucuronide moiety is a major pathway for the degradation of Epicatechin-7-glucuronide under physiological conditions. This process is primarily mediated by β-glucuronidases.

β-Glucuronidase Activity

β-Glucuronidases are enzymes that catalyze the cleavage of the glycosidic bond of glucuronides, releasing the aglycone and D-glucuronic acid[5]. These enzymes are present in various human tissues, including the liver, and are also produced in high concentrations by the gut microbiota.

The activity of β-glucuronidase is pH-dependent. Studies on the deconjugation of flavonoid glucuronides by β-glucuronidase from various sources have shown an optimal pH for hydrolysis between 3.5 and 5.5[6]. This suggests that significant enzymatic hydrolysis of Epicatechin-7-glucuronide can occur in the distal small intestine and the colon, where the pH falls within this range and bacterial populations are abundant.

Gut Microbiota Metabolism

The gut microbiota plays a pivotal role in the metabolism of dietary flavonoids that are not absorbed in the upper gastrointestinal tract. Upon reaching the colon, Epicatechin-7-glucuronide is a substrate for bacterial β-glucuronidases, leading to the release of epicatechin. This liberated epicatechin can then be further metabolized by the gut microbiota into smaller phenolic compounds, which can be absorbed into the systemic circulation. In vitro fermentation models using human fecal slurries are valuable tools for studying the metabolic fate of flavonoid glucuronides in the colonic environment[7][8].

Experimental Protocols for Stability Assessment

To ensure the integrity of experimental results, it is imperative to employ validated methods for assessing the stability of Epicatechin-7-glucuronide. This section provides detailed, step-by-step methodologies for conducting such studies.

Protocol 1: Chemical Stability Testing in Simulated Physiological Fluids

This protocol outlines the procedure for evaluating the stability of Epicatechin-7-glucuronide in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) at physiological temperature.

Materials:

-

Epicatechin-7-glucuronide standard

-

Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

-

Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

-

Phosphate buffer, pH 7.4

-

HPLC-grade methanol and acetonitrile

-

Formic acid or trifluoroacetic acid

-

Incubator or water bath at 37°C

-

HPLC system with UV or MS detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Epicatechin-7-glucuronide (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

-

Working Solution Preparation: Spike the stock solution into pre-warmed SGF, SIF, and phosphate buffer (pH 7.4) to a final concentration of 10 µg/mL.

-

Incubation: Incubate the solutions at 37°C.

-

Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.

-

Sample Quenching: Immediately mix the aliquot with an equal volume of ice-cold methanol or acetonitrile to stop any further degradation.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 3).

-

Data Analysis: Plot the concentration of Epicatechin-7-glucuronide remaining versus time to determine the degradation kinetics.

Protocol 2: Enzymatic Stability Testing with β-Glucuronidase

This protocol describes how to assess the susceptibility of Epicatechin-7-glucuronide to hydrolysis by β-glucuronidase.

Materials:

-

Epicatechin-7-glucuronide standard

-

β-Glucuronidase from E. coli or Helix pomatia

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Incubator or water bath at 37°C

-

HPLC system with UV or MS detector

Procedure:

-

Reaction Mixture Preparation: In separate tubes, prepare reaction mixtures containing Epicatechin-7-glucuronide (final concentration 10 µg/mL) in sodium acetate buffer (pH 5.0) and phosphate buffer (pH 7.4).

-

Enzyme Addition: To initiate the reaction, add β-glucuronidase (e.g., 100 units/mL). For control samples, add the same volume of buffer without the enzyme.

-

Incubation: Incubate all tubes at 37°C.

-

Sampling and Quenching: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and immediately quench the reaction by adding an equal volume of ice-cold acetonitrile.

-

Analysis: Analyze the samples by HPLC to quantify the remaining Epicatechin-7-glucuronide and the formation of epicatechin.

-

Data Analysis: Calculate the rate of hydrolysis at each pH.

Protocol 3: Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial to separate the intact drug from its degradation products. The following provides a general framework for developing such a method for Epicatechin-7-glucuronide.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A linear gradient from 5% to 30% B over 20 minutes, followed by a wash and re-equilibration.

-

Flow Rate: 1.0 mL/min

-